4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid
Description
4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenoxy group. The phenoxy ring is further modified with a chlorosulfonyl (-SO$_2$Cl) group at the para position and a methyl group at the ortho position. This structure combines sulfonic acid chloride reactivity with phenoxyacetic acid-like herbicidal characteristics.
Properties
IUPAC Name |
4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGLVJVIRFFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathways
The target compound is synthesized via a two-step sequence: (1) sulfonation of a phenolic precursor to introduce the chlorosulfonyl group, followed by (2) etherification with a butanoic acid derivative.
Sulfonation of 2-Methylphenol
Chlorosulfonic acid () reacts with 2-methylphenol at to to form 4-(chlorosulfonyl)-2-methylphenol. This exothermic reaction requires rigorous temperature control to prevent over-sulfonation.
Reaction Conditions :
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Solvent : Dichloromethane (DCM)
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Molar Ratio : 1:1.2 (phenol:chlorosulfonic acid)
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Yield : 78–82%
Etherification with Butanoic Acid Derivative
The sulfonated phenol undergoes nucleophilic substitution with ethyl 4-bromobutanoate in the presence of potassium carbonate () as a base:
Key Parameters :
Ester Hydrolysis
The ethyl ester is hydrolyzed to the free acid using aqueous NaOH () at :
Purification : Crystallization from ethanol-water (3:1) yields 85–90% pure product.
Industrial-Scale Production
Process Intensification Strategies
Industrial protocols prioritize cost efficiency and reproducibility:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 kg | 100–500 kg |
| Reactor Type | Glass flask | Stainless steel jacketed reactor |
| Heating Method | Oil bath | Steam tracing |
| Cooling | Ice baths | Chilled glycol circulation |
| Yield | 65–70% | 75–80% (optimized recycling) |
Critical Adjustments :
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Catalyst Recycling : is filtered and reused, reducing raw material costs by 15%.
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Continuous Distillation : Solvent recovery achieves 95% DMF reuse.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Selectivity
Elevated temperatures during etherification accelerate reaction rates but risk sulfonyl chloride decomposition. Kinetic studies reveal:
Solvent Effects on Etherification
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion. DMF outperforms THF due to higher dielectric constant ():
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 37 | 12 | 70 |
| THF | 7.6 | 24 | 45 |
| Acetonitrile | 37.5 | 18 | 58 |
Advanced Purification Techniques
Crystallization Optimization
Ethanol-water mixtures (3:1 v/v) achieve 90% recovery with >99% purity by removing unreacted phenol and inorganic salts.
Crystallization Parameters :
-
Cooling Rate :
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Seed Crystal Size : 50–100 µm
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Agitation : 200 rpm
Chromatographic Purification
Preparative HPLC (C18 column, ) resolves residual esters, yielding 99.5% purity for pharmaceutical-grade material.
Comparative Analysis of Methodologies
Traditional vs. Catalytic Approaches
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Classical Alkylation | 70% | 90% | ||
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | 82% | 95% | |
| Biocatalytic Esterification | Candida antarctica lipase | 68% | 98% |
Phase-Transfer Advantages :
Chemical Reactions Analysis
Types of Reactions
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of butanoic acid compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid have shown high activity against various Gram-positive and Gram-negative bacteria, as well as fungi. A study indicated that certain derivatives possessed strong antimicrobial activity when tested using the disk diffusion method, highlighting their potential use in developing new antimicrobial agents .
Analgesic and Anti-inflammatory Properties
Compounds related to butanoic acids have been investigated for their analgesic and anti-inflammatory effects. The synthesis of such compounds often leads to derivatives that can inhibit inflammatory pathways, making them candidates for pain relief medications. The structural modifications involving chlorosulfonyl groups have been found to enhance these pharmacological activities .
Agricultural Applications
Herbicide Development
The compound's structure suggests potential herbicidal properties. Research into related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) has shown that they can effectively control weed populations in various crops. The chlorosulfonyl functional group is known to enhance the herbicidal activity of phenoxyacetic acid derivatives, making this compound a candidate for further agricultural research .
Environmental Impact Studies
Studies have focused on the degradation of phenoxyacetic acid herbicides in soil and water environments. Research has identified microorganisms capable of degrading compounds like MCPA, indicating that similar degradation pathways may exist for this compound. Understanding these pathways is crucial for assessing the environmental impact of herbicides and developing bioremediation strategies .
Environmental Science Applications
Degradation Studies
The degradation of herbicides such as MCPA has been studied using advanced oxidation processes (AOPs), including solar photoelectro-Fenton methods. These studies optimize conditions for breaking down harmful compounds into less toxic forms, which can inform the treatment of contaminated water sources .
Microbial Bioremediation
Isolating microorganisms capable of degrading chlorinated phenoxyacetic acids is an area of active research. For example, Flavobacterium peregrinum has been shown to degrade MCPA effectively, releasing chloride ions and converting carboxyl groups into volatile products. This indicates a potential pathway for bioremediation strategies involving similar compounds .
Data Tables
Case Studies
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Antimicrobial Screening
- A series of derivatives were synthesized and tested for antimicrobial properties using the disk diffusion method, revealing several compounds with significant activity against both Gram-positive and Gram-negative strains.
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Herbicide Efficacy
- Field trials conducted with related phenoxyacetic acids demonstrated effective control over weed populations in crops, leading to further exploration into the efficacy of chlorosulfonyl derivatives.
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Biodegradation Research
- Studies isolated specific bacteria capable of degrading MCPA in contaminated soils, providing insights into potential bioremediation techniques applicable to similar compounds.
Mechanism of Action
The mechanism of action of 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The chlorosulfonyl group distinguishes the target compound from analogs. Key comparisons include:
- Reactivity : The sulfonyl chloride group in the target compound is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols), unlike the inert chloro substituents in MCPB or 2,4-DB. This reactivity may enhance herbicidal activity but also increase environmental instability .
- Acidity : The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid (pKa ~2-3) compared to MCPB (pKa ~3-4), improving solubility in aqueous environments .
Herbicidal Efficacy
- MCPB : Used post-emergence to control broadleaf weeds in cereals and legumes. Its chloro substituent provides moderate selectivity and systemic action .
- 2,4-DB : Effective against broadleaf weeds in pastures; dichloro substitution enhances auxin-like activity, disrupting plant growth .
- Target Compound : The sulfonyl chloride group may act as a leaving group, enabling covalent binding to plant enzymes (e.g., acetolactate synthase), a mechanism seen in sulfonylurea herbicides. This could confer higher potency but narrower selectivity compared to MCPB .
Environmental Fate
- Degradation : Sulfonyl chlorides hydrolyze to sulfonic acids in water, increasing persistence compared to chloro-substituted analogs, which degrade via microbial dechlorination .
- Toxicity: The reactive sulfonyl chloride may pose higher toxicity to non-target organisms, necessitating careful formulation .
Biological Activity
4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms, biological effects, and relevant research findings, providing a comprehensive overview of its applications and implications in various fields.
- Molecular Formula : C10H13ClO3S
- Molecular Weight : 248.73 g/mol
- CAS Number : 94-81-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The chlorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with proteins and enzymes. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways.
Biological Activities
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Antimicrobial Activity :
- Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. It has shown effectiveness against various bacterial strains in vitro.
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Herbicidal Properties :
- The compound is noted for its herbicidal activity, particularly in agricultural applications. It acts by inhibiting specific biochemical pathways essential for plant growth, leading to effective weed control.
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Cellular Effects :
- Research has demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Experimental Data
Toxicological Profile
While the compound shows promise in various applications, it also presents potential risks. The EPA has classified it as having reproductive toxicity at certain exposure levels, necessitating further studies to determine safe usage guidelines.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves multi-step reactions. A key step is the introduction of the chlorosulfonyl group via sulfonation of a phenolic precursor, followed by nucleophilic substitution. For example, Ethyl 4-(chlorosulfonyl)butanoate can undergo hydrolysis to yield the carboxylic acid derivative . Critical conditions include:
- Temperature control : Sulfonation reactions often require low temperatures (0–5°C) to avoid side reactions.
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution on the aromatic ring.
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
Yield optimization can be monitored via TLC or HPLC to track reaction progress .
Q. What purification techniques are effective for isolating this compound, and how is purity validated?
- Answer :
- Recrystallization : Use solvents like ethanol/water mixtures to remove impurities based on differential solubility.
- Column chromatography : Silica gel with eluents such as ethyl acetate/hexane (3:7) separates polar byproducts.
Purity validation employs: - HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- NMR spectroscopy : Absence of extraneous peaks in ¹H/¹³C spectra confirms structural integrity.
- Mass spectrometry (HRMS) : Exact mass matching (±5 ppm) verifies molecular formula .
Advanced Research Questions
Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution compared to halogenated analogs?
- Answer : The chlorosulfonyl group (–SO₂Cl) is a strong electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. Compared to halogenated analogs (e.g., 4-(2,4-dichlorophenoxy)butanoic acid), the –SO₂Cl group:
- Enhances electrophilicity at the benzylic position, facilitating reactions with amines or thiols.
- Increases hydrolytic stability compared to esters, as seen in studies on ethyl 4-(chlorosulfonyl)butanoate hydrolysis .
Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify substitution rates .
Q. What structural modifications to this compound could enhance its biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Answer :
- Modifications :
- Replace the methyl group on the phenoxy ring with bulkier substituents (e.g., isopropyl) to improve target binding.
- Introduce bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity and metabolic stability.
- SAR Methodology :
- Enzyme inhibition assays : Test analogs against targets like GH3.15 acyl acid amido synthetase, which shows preference for phenoxyalkanoic acids .
- Computational docking : Molecular dynamics simulations predict binding affinities with receptors or enzymes.
- Pharmacophore modeling : Identify critical functional groups (e.g., –SO₂Cl, carboxylate) for activity .
Q. How do electronic effects of the chlorosulfonyl group impact the compound’s interaction with biological targets, and what contradictions exist in reported data?
- Answer : The –SO₂Cl group’s electron-withdrawing nature may reduce electron density in the aromatic ring, affecting π-π stacking with protein residues. Contradictions arise in:
- Herbicidal activity : Some studies report enhanced activity with –SO₂Cl, while halogenated analogs (e.g., 4-(2,4-dichlorophenoxy)butanoic acid) show variable efficacy depending on substitution patterns .
- Enzyme selectivity : Kinetic assays on AtGH3.15 reveal divergent preferences for chain length and substituents, suggesting context-dependent interactions .
Resolving contradictions requires controlled comparative studies using isogenic enzyme variants or standardized bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
